Streptimidone
Overview
Description
Streptimidone is a glutarimide-containing polyketide antibiotic isolated from various species of Streptomyces. It is known for its antifungal, antibacterial, and anticancer properties. This compound and its derivatives have been the subject of extensive research due to their potential therapeutic applications .
Mechanism of Action
Target of Action
Streptimidone, a metabolite produced by Streptomyces, primarily targets the protein synthesis machinery of cells . It exhibits various biological activities, including inhibiting protein synthesis at 50 µg/ml in cell-free assays .
Mode of Action
This compound and related glutarimide antibiotics inhibit peptide synthesis on reticulocyte ribosomes . They affect the binding, transfer enzyme II-dependent movement, and release of transfer RNA from the donor site of reticulocyte ribosomes, as well as both the initiation and extension of globin and phenylalanine peptides . They inhibit the binding of deacylated tRNAPhe to reticulocyte ribosomes in the absence of transfer enzymes at concentrations similar to those that inhibit peptide initiation .
Biochemical Pathways
This compound affects the protein synthesis pathway, leading to the inhibition of peptide synthesis. This inhibition occurs at the stage of transfer RNA binding and movement, impacting both the initiation and extension of peptides
Result of Action
The primary result of this compound’s action is the inhibition of protein synthesis, leading to cytotoxic effects. It has shown weak cytotoxic activity against three human cancer cell lines . By inhibiting protein synthesis, this compound can halt cell growth and proliferation, particularly in rapidly dividing cells like cancer cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain ions can affect the activity of this compound . .
Biochemical Analysis
Biochemical Properties
Streptimidone plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound contains a glutarimide ring, which is crucial for its biological activity . This compound interacts with enzymes involved in protein synthesis, such as ribosomal peptidyl transferase, inhibiting their function and leading to the disruption of protein synthesis in target cells . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, affecting their activity and leading to altered cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated weak cytotoxic activity, leading to cell death . The compound influences cell function by inhibiting protein synthesis, which is essential for cell growth and proliferation . This compound also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the ribosomal peptidyl transferase center, inhibiting its activity and preventing the formation of peptide bonds during protein synthesis . This inhibition leads to the accumulation of incomplete proteins and ultimately results in cell death. Additionally, this compound affects the activity of proteins involved in cell signaling pathways, leading to altered gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been shown to result in sustained inhibition of protein synthesis and altered cellular function, which can have lasting effects on cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can effectively inhibit protein synthesis in target cells . At higher doses, this compound can cause toxic effects, including damage to healthy cells and tissues . Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized by enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . This compound also affects metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms, allowing it to accumulate in specific tissues . This compound’s localization and accumulation within cells are influenced by its interactions with binding proteins, which can affect its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with ribosomes and inhibits protein synthesis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . These interactions are essential for this compound’s biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Streptimidone is typically produced through fermentation processes involving Streptomyces species. The fermentation broth is subjected to various purification steps, including chromatography and crystallization, to isolate the compound . For example, 9-methyl trans-streptimidone can be prepared by culturing Streptomyces microbes, followed by filtration, chromatography, and high-performance liquid chromatography (HPLC) for purification .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized culture conditions to maximize yield. The fermentation broth is processed through multiple stages of filtration, extraction, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Streptimidone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound to enhance its biological activity or to create new derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products: Major products formed from these reactions include various this compound derivatives with modified glutarimide rings or side chains. These derivatives often exhibit different biological activities compared to the parent compound .
Scientific Research Applications
Streptimidone has a wide range of scientific research applications:
Chemistry: this compound and its derivatives are used as model compounds in studies of polyketide biosynthesis and glutarimide ring chemistry
Biology: The compound is used to study protein synthesis inhibition and its effects on cellular processes.
Medicine: this compound exhibits antifungal, antibacterial, and anticancer activities, making it a candidate for drug development
Comparison with Similar Compounds
Streptimidone is part of a class of glutarimide-containing antibiotics, which includes compounds like cycloheximide, lactimidomycin, and migrastatin .
Cycloheximide: Similar to this compound, cycloheximide inhibits protein synthesis but is more commonly used as a laboratory reagent.
Lactimidomycin: This compound also inhibits protein synthesis but has a different side chain structure, leading to variations in its biological activity.
This compound’s uniqueness lies in its broad spectrum of biological activities and its potential for modification to create new derivatives with enhanced properties .
Properties
IUPAC Name |
4-[(2R,5S,6E)-2-hydroxy-5,7-dimethyl-4-oxonona-6,8-dienyl]piperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-4-10(2)5-11(3)14(19)9-13(18)6-12-7-15(20)17-16(21)8-12/h4-5,11-13,18H,1,6-9H2,2-3H3,(H,17,20,21)/b10-5+/t11-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYKVDWGQVQRPG-RUMBLXRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C=C)C(=O)CC(CC1CC(=O)NC(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C(\C)/C=C)C(=O)C[C@@H](CC1CC(=O)NC(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317666 | |
Record name | Streptimidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
738-72-7 | |
Record name | Streptimidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=738-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Streptimidone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Streptimidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Streptimidone and where is it found?
A1: this compound is a glutarimide antibiotic originally isolated from Streptomyces rimosus forma paromomycinus. [] It is also produced by Micromonospora coerulea, and has been identified as a metabolite in certain species of Cordyceps and Isaria cicadae fungi. [, ] Protomycin, previously thought to be a distinct compound, has been shown to be identical to this compound. []
Q2: What is the mechanism of action of this compound?
A2: this compound acts by inhibiting protein synthesis on 80S ribosomes. [, , ] This inhibition has been demonstrated in various systems, including rat liver microsomes and Novikoff cell cultures. [, ]
Q3: How does this compound affect the circadian rhythm in Gonyaulax polyedra?
A3: Studies using Gonyaulax polyedra, a marine dinoflagellate, have shown that this compound can induce phase shifts in its circadian rhythm of bioluminescence. [, ] These phase shifts, either advances or delays, are dependent on the timing of this compound application within the circadian cycle, resulting in distinct phase response curves (PRCs). []
Q4: What is the chemical structure of this compound?
A4: this compound contains a glutarimide ring system with a conjugated diene side chain. Its absolute configuration has been determined as (2R,5S,6E). [] A closely related compound, 9-methylthis compound, has also been identified and structurally characterized. [, ]
Q5: What is the molecular formula and molecular weight of this compound?
A5: The molecular formula of this compound is C16H23NO4, and its molecular weight is 293.36 g/mol. []
Q6: What spectroscopic data is available for this compound?
A6: The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), high-resolution Fast Atom Bombardment (FAB) mass spectrometry, Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. [, , ] These techniques provide information about the compound's structure, functional groups, and molecular weight.
Q7: Has the structure-activity relationship (SAR) of this compound been investigated?
A7: Yes, research has explored the synthesis and antifungal activity of all four stereoisomers of this compound. [] The naturally occurring diastereomer exhibited the most potent antimicrobial activity, highlighting the importance of stereochemistry for biological activity. [] Further studies have explored the synthesis of this compound analogs, aiming to understand the relationship between structure and activity, particularly for NF-κB activation inhibition. []
Q8: Is there evidence of resistance to this compound?
A8: While specific resistance mechanisms for this compound are not extensively detailed in the provided research, studies with Saccharomyces strains have shown resistance to both actidione (cycloheximide) and this compound. [] This suggests potential for cross-resistance among glutarimide antibiotics, which is a common phenomenon observed with other antibiotic classes.
Q9: What are the potential applications of this compound?
A10: this compound has shown potent antifungal activity against various plant pathogenic fungi, including Phytophthora capsici, Didymella bryoniae, Magnaporthe grisea, and Botrytis cinerea. [] Its efficacy in controlling these fungi in greenhouse settings suggests potential applications in agriculture. [] Further research is necessary to explore its potential use in clinical settings and other applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.